![molecular formula C18H12F6N4O B13945788 1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one CAS No. 861387-34-0](/img/structure/B13945788.png)
1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone is a complex organic compound characterized by the presence of trifluoromethyl groups and a tetrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone typically involves the reaction of 3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine with ethanone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl groups can undergo substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl groups and the tetrazine ring play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: This compound shares the trifluoromethyl groups but lacks the tetrazine ring, making it less reactive in certain contexts.
Trifluoromethyl phenyl sulfone: Another compound with trifluoromethyl groups, used in different types of chemical reactions.
Uniqueness
1-(3,6-bis(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazin-1(4H)-yl)ethanone is unique due to the combination of trifluoromethyl groups and the tetrazine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
861387-34-0 |
|---|---|
Formule moléculaire |
C18H12F6N4O |
Poids moléculaire |
414.3 g/mol |
Nom IUPAC |
1-[3,6-bis[4-(trifluoromethyl)phenyl]-1H-1,2,4,5-tetrazin-2-yl]ethanone |
InChI |
InChI=1S/C18H12F6N4O/c1-10(29)28-16(12-4-8-14(9-5-12)18(22,23)24)26-25-15(27-28)11-2-6-13(7-3-11)17(19,20)21/h2-9H,1H3,(H,25,27) |
Clé InChI |
AASXSAFJGIQTHE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C(=NN=C(N1)C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


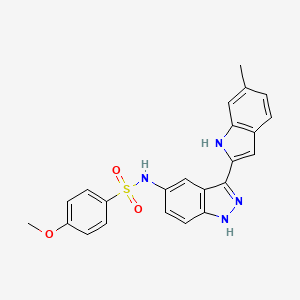
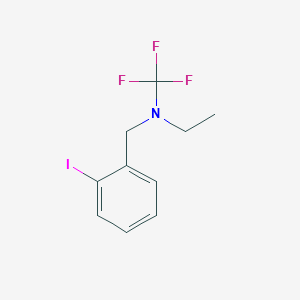
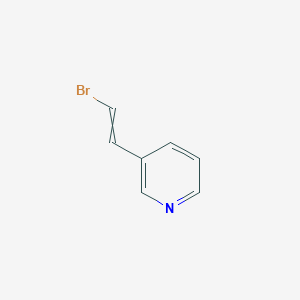
![5-[(2-Methoxy-2-oxoethyl)amino]pentanoic acid](/img/structure/B13945717.png)

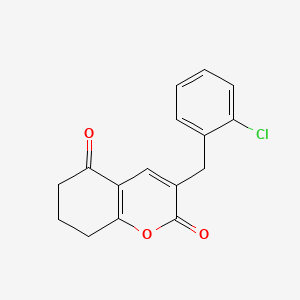
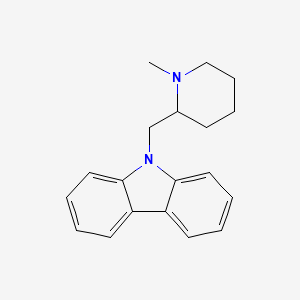
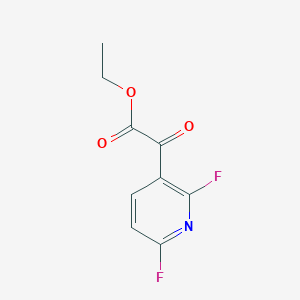
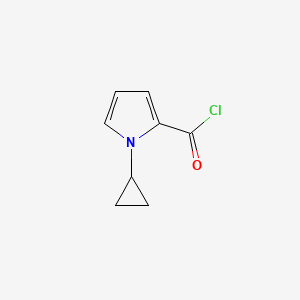
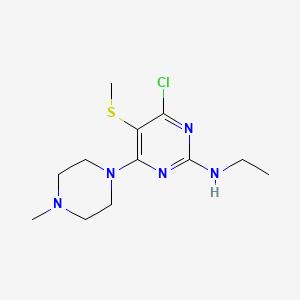
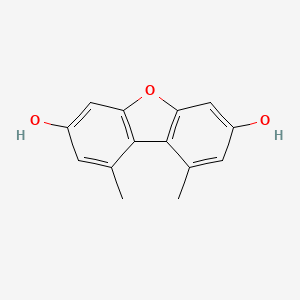
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
